molecular formula C14H17Br2NO4 B12475360 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid

2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid

Cat. No.: B12475360
M. Wt: 423.10 g/mol
InChI Key: UHELJJROQHDVDG-UHFFFAOYSA-N
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Description

2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes bromine atoms and a dioxooctahydro-methanoisoindole core

Preparation Methods

The synthesis of 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes bromination reactions to introduce bromine atoms into the molecule, followed by cyclization and functional group transformations to achieve the final structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the dioxooctahydro-methanoisoindole core play a crucial role in binding to these targets, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid include:

  • 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid
  • 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(1-phenylethyl)propanamide

These compounds share a similar core structure but differ in their side chains, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C14H17Br2NO4

Molecular Weight

423.10 g/mol

IUPAC Name

2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-methylbutanoic acid

InChI

InChI=1S/C14H17Br2NO4/c1-4(2)11(14(20)21)17-12(18)7-5-3-6(8(7)13(17)19)10(16)9(5)15/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

UHELJJROQHDVDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C(C3Br)Br

Origin of Product

United States

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